REACTION_CXSMILES
|
[Cl:1][Ge:2]([CH2:20][CH2:21][CH2:22][CH3:23])([CH2:16][CH2:17][CH2:18][CH3:19])[Ge:3]([CH2:12][CH2:13][CH2:14][CH3:15])([CH2:8][CH2:9][CH2:10][CH3:11])[CH2:4][CH2:5][CH2:6][CH3:7].[Ge:24]([Cl:28])(Cl)([Cl:26])[Cl:25].C([Ge](CCCC)(CCCC)[Ge](CCCC)(CCCC)CCCC)CCC>>[CH2:4]([Ge:24]([Cl:28])([Cl:26])[Cl:25])[CH2:5][CH2:6][CH3:7].[Cl:1][Ge:2]([CH2:16][CH2:17][CH2:18][CH3:19])([CH2:20][CH2:21][CH2:22][CH3:23])[Ge:3]([CH2:8][CH2:9][CH2:10][CH3:11])([CH2:12][CH2:13][CH2:14][CH3:15])[CH2:4][CH2:5][CH2:6][CH3:7]
|
Name
|
Chloropentabutyldigermane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[Ge]([Ge](CCCC)(CCCC)CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
[Ge](Cl)(Cl)(Cl)Cl
|
Name
|
hexabutyldigermane
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Ge]([Ge](CCCC)(CCCC)CCCC)(CCCC)CCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Fractionated distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)[Ge](Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g |
Name
|
|
Type
|
product
|
Smiles
|
Cl[Ge]([Ge](CCCC)(CCCC)CCCC)(CCCC)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |